tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate
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Overview
Description
tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tetrahydropyrido[3,4-b][1,4]oxazepine ring system. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable amine with di-tert-butyl dicarbonate to form the carbamate. This reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions and regulatory mechanisms .
Medicine
It is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme . This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl (3-aminopropyl)carbamate
Uniqueness
tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate is unique due to its tetrahydropyrido[3,4-b][1,4]oxazepine ring system, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamates and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C13H17N3O4 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-2-oxo-3,4-dihydro-1H-pyrido[3,4-b][1,4]oxazepin-3-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)16-9-7-19-10-6-14-5-4-8(10)15-11(9)17/h4-6,9H,7H2,1-3H3,(H,15,17)(H,16,18)/t9-/m0/s1 |
InChI Key |
UFYOBTNOIPYVDW-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(C=CN=C2)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=CN=C2)NC1=O |
Origin of Product |
United States |
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